Cas no 663597-27-1 (Benzeneethanamine, 4-(2-propynyloxy)- (9CI))

Benzeneethanamine, 4-(2-propynyloxy)- (9CI) is a specialized organic compound featuring a phenethylamine backbone substituted with a propynyloxy group at the para position. This structure imparts unique reactivity and potential utility in synthetic chemistry, particularly in the development of pharmacologically active intermediates or fine chemicals. The presence of the propynyloxy moiety offers opportunities for further functionalization via click chemistry or other alkyne-based reactions, enhancing its versatility in organic synthesis. Its well-defined molecular architecture ensures consistent performance in research applications, making it a valuable building block for the preparation of complex molecules. The compound is typically handled under controlled conditions due to its reactive functional groups.
Benzeneethanamine, 4-(2-propynyloxy)- (9CI) structure
663597-27-1 structure
Product Name:Benzeneethanamine, 4-(2-propynyloxy)- (9CI)
CAS No:663597-27-1
MF:C11H13NO
MW:175.227022886276
CID:1022831
PubChem ID:11185355
Update Time:2025-05-25

Benzeneethanamine, 4-(2-propynyloxy)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanamine, 4-(2-propynyloxy)- (9CI)
    • 2-(4-prop-2-ynoxyphenyl)ethanamine
    • 2-[4-(prop-2-yn-1-yloxy)phenyl]ethan-1-amine
    • AC1Q54B2
    • AG-G-50341
    • BENZENEETHANAMINE, 4-(2-PROPYNYLOXY)-
    • CTK5C4406
    • EN300-57194
    • MolPort-004-783-395
    • 663597-27-1
    • NCGC00337695-01
    • 2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}ethan-1-amine
    • AB01329218-02
    • DTXSID50458097
    • SCHEMBL18844813
    • DB-285385
    • Inchi: 1S/C11H13NO/c1-2-9-13-11-5-3-10(4-6-11)7-8-12/h1,3-6H,7-9,12H2
    • InChI Key: FLTIEIVNYBTONH-UHFFFAOYSA-N
    • SMILES: O(CC#C)C1C=CC(=CC=1)CCN

Computed Properties

  • Exact Mass: 175.09979
  • Monoisotopic Mass: 175.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • PSA: 35.25

Benzeneethanamine, 4-(2-propynyloxy)- (9CI) Pricemore >>

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Benzeneethanamine, 4-(2-propynyloxy)- (9CI) Related Literature

Additional information on Benzeneethanamine, 4-(2-propynyloxy)- (9CI)

Research Brief on Benzeneethanamine, 4-(2-propynyloxy)- (9CI) (CAS: 663597-27-1): Recent Advances and Applications

Benzeneethanamine, 4-(2-propynyloxy)- (9CI) (CAS: 663597-27-1) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique propargyl ether functional group, has recently garnered attention due to its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting neurological disorders and cancer. The propargyl moiety is known for its versatility in click chemistry, making this compound a valuable intermediate in the synthesis of more complex bioactive molecules.

Recent studies have explored the pharmacological properties of Benzeneethanamine, 4-(2-propynyloxy)- (9CI), with a focus on its role as a precursor in the synthesis of monoamine oxidase (MAO) inhibitors. MAO inhibitors are critical in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. The propargyl group in this compound has been shown to enhance the inhibitory activity of MAO-B, a key enzyme implicated in the pathogenesis of these disorders. Furthermore, its structural features suggest potential applications in the design of selective MAO-B inhibitors with improved pharmacokinetic profiles.

In addition to its neurological applications, Benzeneethanamine, 4-(2-propynyloxy)- (9CI) has been investigated for its anticancer properties. Recent in vitro studies have demonstrated its ability to modulate cellular pathways involved in apoptosis and cell cycle arrest. The compound's propargyl group facilitates its incorporation into more complex scaffolds, enabling the development of targeted therapies with reduced off-target effects. These findings highlight its potential as a versatile building block in medicinal chemistry.

The synthesis and characterization of Benzeneethanamine, 4-(2-propynyloxy)- (9CI) have also been the subject of recent research. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm its structural integrity and purity. These studies have provided valuable insights into the compound's stability and reactivity, which are crucial for its application in drug development. Furthermore, computational modeling has been used to predict its interactions with biological targets, offering a rational basis for future experimental studies.

Despite these promising developments, challenges remain in the clinical translation of Benzeneethanamine, 4-(2-propynyloxy)- (9CI)-based therapeutics. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. However, the compound's unique chemical properties and demonstrated biological activities make it a compelling candidate for continued investigation. Future research directions may include the optimization of its synthetic routes, the exploration of its derivatives, and the evaluation of its efficacy in animal models of disease.

In conclusion, Benzeneethanamine, 4-(2-propynyloxy)- (9CI) (CAS: 663597-27-1) represents a promising area of research in chemical biology and pharmaceutical sciences. Its applications in neurology and oncology, coupled with its utility in synthetic chemistry, underscore its potential as a key player in the development of next-generation therapeutics. As research progresses, this compound is likely to play an increasingly important role in addressing unmet medical needs.

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